Tert-butyl pyrrolidin-1-ylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl pyrrolidin-1-ylcarbamate can be synthesized through a reaction between pyrrolidine and tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl pyrrolidin-1-ylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, it can hydrolyze to form pyrrolidine and tert-butyl alcohol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: Pyrrolidine and tert-butyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl pyrrolidin-1-ylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl pyrrolidin-1-ylcarbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site during synthetic processes . The stability of the carbamate group under various conditions allows for selective deprotection when desired .
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the pyrrolidine ring.
N-Boc-protected amines: Commonly used protecting groups for amines, similar in function to tert-butyl pyrrolidin-1-ylcarbamate.
Uniqueness: this compound is unique due to the presence of the pyrrolidine ring, which can influence the steric and electronic properties of the protected amine. This can lead to different reactivity and selectivity in synthetic applications compared to other carbamate protecting groups .
Properties
IUPAC Name |
tert-butyl N-pyrrolidin-1-ylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHRDCVRNBKBMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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